Product packaging for Necrosulfonamide(Cat. No.:CAS No. 432531-71-0)

Necrosulfonamide

カタログ番号: B1678005
CAS番号: 432531-71-0
分子量: 461.5 g/mol
InChIキー: FNPPHVLYVGMZMZ-XBXARRHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualization of Regulated Cell Death Pathways

Cells can die in a controlled and genetically programmed manner through various regulated cell death (RCD) pathways. These processes are essential for development, tissue homeostasis, and the elimination of damaged or infected cells. dovepress.com Key among these are necroptosis and pyroptosis, which are distinct from the well-known apoptotic pathway.

Overview of Necroptosis Signaling and Mechanistic Significance

Necroptosis is a form of regulated necrotic cell death that is typically initiated when apoptosis is inhibited. nih.gov Morphologically, it is characterized by cell swelling and the eventual rupture of the plasma membrane. frontiersin.org The core signaling pathway of necroptosis involves a series of protein-protein interactions and phosphorylation events. A key trigger for necroptosis is the activation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). frontiersin.orgmdpi.com This leads to the recruitment and activation of Receptor-Interacting Protein Kinase 1 (RIPK1). frontiersin.org

Under conditions where caspase-8, a key initiator of apoptosis, is inhibited or absent, RIPK1 interacts with Receptor-Interacting Protein Kinase 3 (RIPK3) through their respective RIP homotypic interaction motifs (RHIMs). nih.govmdpi.com This interaction leads to the formation of a functional amyloid-like signaling complex known as the necrosome. biologists.com The formation of the necrosome triggers the autophosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, the Mixed Lineage Kinase Domain-Like (MLKL) protein. biologists.comresearchgate.netspandidos-publications.com MLKL, a pseudokinase, is the terminal and indispensable mediator of necroptosis. researchgate.net Upon phosphorylation by RIPK3, MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane. mdpi.combiologists.comspandidos-publications.com There, it disrupts membrane integrity, leading to cell lysis and the release of cellular contents. biologists.comresearchgate.net

Table 1: Key Proteins in the Necroptosis Pathway

Protein Function in Necroptosis
RIPK1 Acts as a crucial sensor and initiator, activated by death receptors. Its kinase activity is essential for initiating the necroptotic cascade. frontiersin.org
RIPK3 Interacts with RIPK1 to form the necrosome and becomes activated through phosphorylation. It is responsible for phosphorylating the downstream effector, MLKL. spandidos-publications.comacs.org

| MLKL | The final executioner protein of necroptosis. Upon phosphorylation by RIPK3, it oligomerizes and translocates to the plasma membrane, causing its disruption. biologists.comresearchgate.net |

Overview of Pyroptosis Signaling and Mechanistic Significance

Pyroptosis is another form of pro-inflammatory regulated cell death, distinguished by its dependence on the gasdermin family of proteins. nih.govthno.org This pathway is a critical component of the innate immune response to pathogen infection. bio-rad-antibodies.com Pyroptosis is characterized by cell swelling, membrane pore formation, and the release of pro-inflammatory cytokines like IL-1β and IL-18. bio-rad-antibodies.combiomol.com

The signaling cascades of pyroptosis are primarily mediated by inflammatory caspases. thno.org There are two main pathways:

Canonical Inflammasome Pathway: This pathway is activated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), which lead to the assembly of multiprotein complexes called inflammasomes. biomol.comresearchgate.net These inflammasomes, such as the well-characterized NLRP3 inflammasome, recruit and activate caspase-1. researchgate.net Activated caspase-1 then cleaves Gasdermin D (GSDMD). thno.orgbiomol.com

Non-Canonical Inflammasome Pathway: In this pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates caspase-4 and caspase-5 in humans (caspase-11 in mice). bio-rad-antibodies.comresearchgate.net These caspases also cleave GSDMD. researchgate.net

In both pathways, the cleavage of GSDMD separates its N-terminal pore-forming domain from its C-terminal inhibitory domain. thno.org The liberated N-terminal fragment translocates to the plasma membrane, where it oligomerizes and forms large pores, leading to cell lysis and the release of inflammatory contents. bio-rad-antibodies.combiomol.com

Interplay with Other Regulated Cell Death Modalities (e.g., Apoptosis, Ferroptosis, Autophagy)

The various RCD pathways are not isolated but are part of a complex and interconnected network. The decision for a cell to undergo a specific death program often depends on the cellular context, the nature of the stimulus, and the availability of key signaling molecules. imrpress.com

Crosstalk with Apoptosis: The interplay between necroptosis and apoptosis is particularly evident at the level of caspase-8. When active, caspase-8 promotes apoptosis while simultaneously inhibiting necroptosis by cleaving RIPK1 and RIPK3. mdpi.com Conversely, inhibition of caspase-8 is a key event that can switch the cellular response from apoptosis to necroptosis. nih.gov

Crosstalk with Ferroptosis: Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. researchgate.net There is emerging evidence of crosstalk between necroptosis and ferroptosis, with shared signaling components and regulatory mechanisms. For instance, reactive oxygen species (ROS), a key feature of ferroptosis, can also be induced during necroptosis. researchgate.netresearchgate.net

Crosstalk with Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or, in some contexts, contribute to cell death. There is a complex relationship between autophagy and necroptosis, with some studies suggesting that autophagy can mediate necroptosis through the formation of necrosomes on autophagosomes. rockland.comnih.gov

The recognition of these interconnected pathways has led to the concept of PANoptosis, a form of inflammatory programmed cell death that involves the simultaneous activation of pyroptosis, apoptosis, and necroptosis. dovepress.comimrpress.com This highlights the intricate coordination and redundancy within the cellular life and death decision-making processes.

Discovery and Initial Academic Characterization of Necrosulfonamide (B1662192) as a Research Tool

The development of specific inhibitors has been instrumental in elucidating the molecular mechanisms of necroptosis. This compound stands out as a key discovery in this field, enabling researchers to precisely target a core component of the necroptotic machinery.

High-Throughput Screening Initiatives for Necroptosis Inhibitors

This compound was identified through a high-throughput screening (HTS) of a large chemical library. rsc.orgrsc.orgacs.org These screening campaigns are designed to test hundreds of thousands of compounds for their ability to inhibit a specific biological process, in this case, necroptosis. bmglabtech.com

One such screen involved testing approximately 200,000 compounds for their ability to block necroptosis induced by a combination of tumor necrosis factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk in human cell lines. researchgate.netrsc.orgrsc.org This stimulus combination is a standard method to reliably induce necroptosis in vitro by activating the TNF receptor pathway while blocking the apoptotic escape route. From this extensive screening, a hit compound, designated #14, was identified as a specific inhibitor of necroptosis. rsc.org Other HTS initiatives have also been successful in identifying novel chemotypes for necroptosis inhibition from large compound libraries. researchgate.netusc.galdovepress.comresearchgate.netnih.gov

Structure-Activity Relationship Studies and Chemical Probe Development

Following the identification of the initial hit, structure-activity relationship (SAR) studies were conducted to optimize its potency and specificity. rsc.org SAR studies involve systematically modifying the chemical structure of a hit compound and evaluating how these changes affect its biological activity. acs.orgnih.gov This process led to the development of this compound (NSA), which proved to be a potent and selective inhibitor of necroptosis. acs.orgrsc.orgrsc.org

To identify the direct cellular target of this compound, a forward chemical genetics approach was employed. researchgate.netrsc.orgrsc.org This involved synthesizing a chemical probe based on the this compound structure. rsc.orgnih.gov This probe was designed to bind to its cellular target while also allowing for its isolation and identification. Through pull-down experiments using this probe, researchers discovered that this compound directly and selectively targets the Mixed Lineage Kinase Domain-like (MLKL) protein. researchgate.netrsc.orgnih.gov Specifically, this compound was found to covalently bind to cysteine 86 (Cys86) of human MLKL, thereby blocking its function. mdpi.compnas.org This was a landmark discovery, as it not only elucidated the mechanism of action of this compound but also confirmed MLKL as the critical executioner protein in the necroptosis pathway, a fact that was not previously known. acs.org Subsequent studies have further explored the SAR of this compound and other MLKL inhibitors to guide further optimization. nih.gov

Table 2: Discovery and Characterization of this compound

Stage Description Key Findings
High-Throughput Screening A library of ~200,000 compounds was screened for inhibitors of TNF-α-induced necroptosis. researchgate.netrsc.org Identification of a hit compound (#14) that specifically blocked necroptosis. rsc.org
Structure-Activity Relationship (SAR) Studies The initial hit was chemically modified to improve its inhibitory activity and specificity. rsc.org Development of the optimized and potent necroptosis inhibitor, this compound (NSA). acs.orgrsc.orgrsc.org
Target Identification A chemical probe based on this compound was used in pull-down experiments to isolate its binding partner. researchgate.netrsc.org This compound was found to directly and covalently bind to the MLKL protein. researchgate.netnih.gov

| Mechanism of Action | Further studies pinpointed the specific site of interaction. | this compound covalently modifies Cysteine 86 of human MLKL, inhibiting its function and blocking necroptosis. mdpi.compnas.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N5O6S2 B1678005 Necrosulfonamide CAS No. 432531-71-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPHVLYVGMZMZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364437
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432531-71-0
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Necrosulfonamide Action

Targeting Mixed Lineage Kinase Domain-Like Protein (MLKL)

MLKL is a pseudokinase that serves as the terminal effector in the necroptosis pathway. researchgate.netresearchgate.netnih.gov Its activation, typically downstream of RIPK1 and RIPK3 signaling, involves conformational changes, oligomerization, and translocation to cellular membranes, ultimately leading to membrane permeabilization and cell death. researchgate.netresearchgate.netnih.govpnas.orgnih.gov Necrosulfonamide (B1662192) is a widely utilized chemical tool that specifically targets human MLKL to impede necroptosis. researchgate.netresearchgate.netlongevitywiki.orgcellagentech.comselleckchem.comnih.gov

Covalent Binding to Specific Cysteine Residues (e.g., Cys86 in Human MLKL)

A principal mechanism by which this compound inhibits human MLKL is through the formation of a covalent bond with a specific cysteine residue, Cys86. researchgate.netresearchgate.netnih.govcellagentech.comnih.govnih.govoncotarget.com This residue is situated within the N-terminal domain of human MLKL, specifically within α-helix 4. researchgate.netnih.govnih.gov This covalent modification is fundamental to NSA's inhibitory activity against human MLKL. researchgate.netresearchgate.netnih.govcellagentech.comnih.govnih.govoncotarget.com

Inhibition of MLKL Oligomerization and Subsequent Membrane Translocation

The activation of MLKL necessitates its oligomerization, a step crucial for its subsequent translocation to the plasma membrane and the formation of pores. researchgate.netresearchgate.netnih.govpnas.orgnih.gov Research indicates that this compound partially inhibits the oligomerization of human MLKL. researchgate.netresearchgate.net Furthermore, NSA effectively prevents the translocation of MLKL to the cell membrane. researchgate.netresearchgate.netpnas.org By impeding both oligomerization and membrane translocation, NSA disrupts the ability of activated MLKL to compromise the cell membrane, thereby preventing necroptotic cell death. researchgate.netresearchgate.netpnas.orgnih.gov

Disruption of RIPK1/RIPK3/MLKL Necrosome Formation

Necroptosis signaling culminates in the assembly of a multi-protein complex known as the necrosome, which typically includes RIPK1, RIPK3, and MLKL. researchgate.netnih.govlongevitywiki.orgcellagentech.comoncotarget.combiomedres.usmedchemexpress.compensoft.neteuropeanreview.orgnih.govfrontiersin.org Interactions and phosphorylation events within this complex lead to MLKL activation. nih.govpensoft.neteuropeanreview.orgfrontiersin.org this compound specifically acts to prevent the formation of the RIPK1/RIPK3/MLKL necrosome or blocks its interaction with downstream effectors. researchgate.netlongevitywiki.orgcellagentech.comoncotarget.commedchemexpress.com This interference with necrosome assembly or function effectively halts the progression of the necroptotic signaling cascade. researchgate.netlongevitywiki.orgcellagentech.comoncotarget.commedchemexpress.com

Species-Specific Inhibitory Efficacy Against MLKL Orthologs

A notable characteristic of this compound's interaction with MLKL is its species specificity. researchgate.netselleckchem.comnih.govmedchemexpress.comwikipedia.orgresearchgate.net this compound demonstrates efficient blockade of necroptosis in human cells but typically lacks this efficacy in mouse cells. selleckchem.comnih.govbiomedres.usresearchgate.net This difference in inhibitory effect is linked to a key variation in the amino acid sequence of the MLKL protein between these species. selleckchem.comnih.gov In human MLKL, Cys86 serves as the target for covalent modification by NSA. researchgate.netresearchgate.netnih.govcellagentech.comnih.govnih.govoncotarget.com However, the equivalent position in mouse MLKL is occupied by a tryptophan residue. selleckchem.comnih.gov The absence of the reactive cysteine at this position in mouse MLKL prevents NSA binding and subsequent inhibition. selleckchem.comnih.gov

Targeting Gasdermin D (GSDMD)

In addition to its role in inhibiting necroptosis, this compound has been found to interfere with pyroptosis, another form of regulated cell death, by targeting Gasdermin D (GSDMD). nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govbiorxiv.org GSDMD is a pore-forming protein cleaved by inflammatory caspases, releasing an N-terminal fragment that oligomerizes to form pores in the cell membrane, facilitating the release of pro-inflammatory cytokines and inducing cell lysis. nih.govresearchgate.netmdpi.combiorxiv.org

Direct Binding and Alkylation of Specific Cysteine Residues (e.g., Cys191 in Human GSDMD, Cys192 in Mouse GSDMD)

This compound directly binds to GSDMD and inhibits its function. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov This inhibition involves the alkylation of specific cysteine residues within the GSDMD protein. researchgate.netresearchgate.netresearchgate.netbiorxiv.org In human GSDMD, NSA targets Cys191, while in mouse GSDMD, it targets Cys192. researchgate.netresearchgate.netresearchgate.net These cysteine residues are located in the N-terminal domain of GSDMD, and their modification by NSA disrupts the ability of this domain to oligomerize and form membrane pores. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.combiorxiv.orgfrontiersin.org This direct binding and alkylation of key cysteine residues in GSDMD represent a distinct mechanism by which this compound inhibits pyroptotic cell death. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govbiorxiv.org

Prevention of GSDMD Oligomerization and Pore Formation

This compound has been shown to directly interact with Gasdermin D (GSDMD), a key executioner protein in pyroptosis. By binding to GSDMD, this compound inhibits the oligomerization of its N-terminal fragment (GSDMD-NT), also known as p30-GSDMD. nih.govnih.gov This oligomerization is a critical step for the formation of pores in the cell membrane, which are characteristic of pyroptotic cell death and facilitate the release of inflammatory mediators like Interleukin-1β (IL-1β). nih.gov Studies in both murine and human cells, including THP-1 monocytes, have demonstrated that this compound blocks pyroptotic pore formation and cell death across multiple inflammasome pathways, supporting GSDMD as a target in pyroptosis. nih.gov Mechanistically, this compound does not prevent GSDMD dimerization but rather hinders the assembly of these dimers into higher-order oligomers required for pore formation. nih.gov

Influence on Caspase-11/GSDMD-Mediated Pyroptosis Signaling

Beyond its direct effect on GSDMD oligomerization, this compound also influences the caspase-11/GSDMD-mediated pyroptosis signaling pathway, particularly in the context of non-canonical inflammasome activation. pensoft.netresearchgate.net The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS), which directly activates caspase-4/5 in humans and caspase-11 in mice. mdpi.com Activated caspase-11 cleaves GSDMD, generating the pore-forming GSDMD-NT. mdpi.com this compound has been shown to decrease the expression of caspase-11 p20 and p30-GSDMD, as well as downstream inflammatory mediators like IL-1β and high-mobility-group-box 1 (HMGB1), in the central nervous system of LPS-treated mice. pensoft.netresearchgate.net This suggests that this compound can suppress the caspase-11/GSDMD axis, contributing to its protective effects in inflammatory conditions. pensoft.net While this compound directly inhibits GSDMD oligomerization, its influence on the upstream activation and cleavage of caspase-11 and subsequent GSDMD processing also contributes to the modulation of this pyroptotic pathway. pensoft.netmdpi.com

MLKL-Independent Mechanisms and Academic Considerations of Specificity

While this compound is known to target MLKL by binding to Cysteine 86 in human MLKL, research indicates that it also exerts effects independently of MLKL. researchgate.netresearchgate.netnih.govfrontiersin.orgcellagentech.com These MLKL-independent actions contribute to a broader understanding of this compound's cellular impact and raise academic considerations regarding its specificity as solely an MLKL inhibitor. researchgate.netresearchgate.net

Effects on Ciliogenesis Pathways

Centriolar satellites, and specifically PCM1, play pivotal roles in the formation of primary cilia, microtubule-based organelles involved in various cellular processes. researchgate.netbiorxiv.orgnih.gov this compound-mediated modulation of PCM1 has been shown to disrupt ciliogenesis. researchgate.netresearchgate.netnih.govbiorxiv.orgbiologists.comnih.gov Studies have observed a significant reduction in the number of cells forming primary cilia upon this compound treatment. biorxiv.org This disruption is linked to the oxidation and aggregation of PCM1 induced by this compound and occurs independently of MLKL. researchgate.netresearchgate.net The impact on ciliogenesis underscores an MLKL-independent mechanism by which this compound affects fundamental cellular functions. researchgate.netresearchgate.net

Direct or Indirect Generation of Reactive Oxygen Species

This compound functions as a potent redox cycler, and its effects on PCM1 oxidation, ciliogenesis, and autophagy are linked to the generation of reactive oxygen species (ROS). researchgate.netresearchgate.netnih.govbiologists.combiorxiv.orgmendeley.com NSA-mediated ROS production is proposed as a key effector mediating some of its cellular effects. researchgate.netresearchgate.netnih.govbiologists.combiorxiv.org This generation of ROS can occur directly or indirectly. pensoft.netbiomedres.usnih.gov Studies have shown that this compound treatment results in increased expression of genes targeted by NRF2, a master transcriptional controller of antioxidant genes, which is suppressed by antioxidant treatment. biorxiv.org The generation of ROS by this compound contributes to the oxidation and aggregation of PCM1 and the disruption of ciliogenesis and autophagy pathways, further highlighting MLKL-independent mechanisms of action. researchgate.netresearchgate.netnih.govbiologists.combiorxiv.org

Here is a data table summarizing some of the MLKL-independent effects of this compound:

Cellular Process AffectedObserved EffectKey Mediator/Marker InvolvedMLKL-Independent?Reference(s)
PCM1 StatusOxidation and AggregationPCM1Yes researchgate.netresearchgate.netnih.govbiologists.comnih.gov
CiliogenesisDisruption/InhibitionPrimary Cilia FormationYes researchgate.netresearchgate.netnih.govbiorxiv.orgbiologists.comnih.gov
AutophagyAccumulation of Autophagy Markers (p62, GABARAPL1)p62, GABARAPL1Yes researchgate.netresearchgate.netnih.govbiorxiv.orgbiologists.comnih.govbiorxiv.org
Oxidative StressGeneration of Reactive Oxygen Species (ROS)ROS, NRF2 targetsYes researchgate.netresearchgate.netnih.govbiologists.combiorxiv.orgmendeley.com

Biological Effects and Cellular Pathway Modulations by Necrosulfonamide

Regulation of Inflammatory Processes

Necroptosis is intrinsically linked to inflammation, as the release of cellular contents during membrane rupture can act as danger signals, activating immune cells and promoting inflammatory cascades researchgate.netbiomolther.orgpensoft.netkyoto-u.ac.jpoatext.com. Necrosulfonamide (B1662192), by inhibiting MLKL and necroptosis, demonstrates significant capacity to regulate inflammatory processes in various contexts. Studies have shown its therapeutic potential in inflammatory and neurological disorders by reducing inflammation biomolther.org.

Modulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-1β, Interleukin-6, Interleukin-17A, Tumor Necrosis Factor-α)

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-α (TNF-α) are key mediators of inflammatory responses scientificarchives.commdpi.comwikipedia.orgresearchgate.netoncotarget.comnih.gov. Research indicates that this compound can significantly modulate the production of these cytokines.

In a study investigating lipopolysaccharide (LPS)-induced inflammatory hyperalgesia in mice, this compound was shown to decrease the expression of IL-1β in tissues pensoft.net. Similarly, in a rat model of pulmonary ischemia-reperfusion injury, administration of this compound resulted in significantly lower levels of IL-1β and IL-6 kyoto-u.ac.jp. Further research has demonstrated that this compound can reduce the expression of TNF-α and IL-6 researchgate.net. The ability of this compound to suppress the release of pro-inflammatory cytokines is linked to its inhibitory effects on pyroptosis and necroptosis pathways researchgate.net. In vitro experiments using bone marrow-derived macrophages also showed that this compound inhibited the release of inflammatory factors nih.gov.

While the provided search results directly link this compound to the modulation of IL-1β, IL-6, and TNF-α, the direct impact on Interleukin-17A is not explicitly detailed in the context of this compound's action based on the provided snippets. However, IL-17A is recognized as a pro-inflammatory cytokine that can act in concert with TNF-α and IL-1β to promote inflammation wikipedia.orgoncotarget.com. The broader anti-inflammatory effects of this compound suggest potential indirect modulation of IL-17A in inflammatory settings.

Inhibition of Damage-Associated Molecular Pattern Release (e.g., High-Mobility Group Box 1 protein)

Damage-Associated Molecular Patterns (DAMPs) are molecules released from damaged or dying cells that can activate the immune system and propagate inflammation oatext.comresearchgate.netnih.gov. High-Mobility Group Box 1 protein (HMGB1) is a well-characterized DAMP released during various forms of cell death, including necroptosis pensoft.netoatext.comresearchgate.netnih.gov.

By inhibiting necroptosis, this compound can prevent the membrane rupture that leads to the release of DAMPs like HMGB1 researchgate.netbiomolther.orgpensoft.netkyoto-u.ac.jpoatext.com. Studies have shown that this compound treatment can decrease the expression of HMGB1 in tissues pensoft.net. This inhibition of DAMP release contributes significantly to the anti-inflammatory effects of this compound.

Suppression of Specific Immune Cell Accumulation (e.g., Macrophages, CD4+/CD8+ T-cells)

Inflammatory processes often involve the recruitment and accumulation of various immune cells, including macrophages and T lymphocytes (CD4+ and CD8+ T-cells) researchgate.netmdpi.complos.orgnih.govplos.org. These cells contribute to tissue damage and the perpetuation of inflammation.

Research using a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model demonstrated that this compound was able to block the accumulation of CD4+/CD8+ T-cells and macrophages in colon tissue researchgate.net. This suppression of immune cell infiltration is another mechanism by which this compound exerts its anti-inflammatory effects, limiting the cellular components that drive inflammatory responses.

Impact on Cellular Oxidative Stress and Antioxidative Defenses

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in cellular damage and disease pathogenesis, often intertwined with inflammation nih.govnih.govmdpi.comanygenes.comscielo.br. This compound has been shown to impact cellular oxidative stress and enhance antioxidative defenses.

Restoration of Antioxidant Enzyme Levels (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) are crucial for detoxifying ROS and maintaining cellular redox homeostasis nih.govmdpi.comanygenes.comscielo.brkuleuven.beresearchgate.netresearcher.lifeoatext.com. Studies indicate that this compound can help restore the levels and activity of these enzymes.

In a spinal cord injury model, this compound treatment protected against a decrease in superoxide dismutase levels nih.govnih.gov. Furthermore, in disc tissue, this compound was found to increase the expression of antioxidant enzymes, specifically SOD1, SOD2, CAT, and GPX3 researchgate.net. These findings suggest that this compound supports the cellular defense mechanisms against oxidative damage by promoting the presence and activity of key antioxidant enzymes.

Reduction of Reactive Oxygen Species Levels

Elevated levels of Reactive Oxygen Species (ROS) are a direct indicator of oxidative stress and can lead to cellular damage anygenes.com. This compound has been shown to reduce ROS levels in certain conditions.

Table: Effect of this compound on Oxidative Stress Markers

MarkerEffect of this compound TreatmentReference(s)
Superoxide DismutaseIncrease/Protection against decrease researchgate.netnih.govnih.gov
CatalaseIncrease researchgate.net
Glutathione PeroxidaseIncrease researchgate.net
Reactive Oxygen SpeciesReduction researchgate.netnih.govnih.gov

Note: Data compiled from cited research findings.

Table: Effect of this compound on Pro-inflammatory Cytokines and DAMPs

MoleculeEffect of this compound TreatmentReference(s)
Interleukin-1β (IL-1β)Decrease expression/levels pensoft.netkyoto-u.ac.jpresearchgate.net
Interleukin-6 (IL-6)Decrease expression/levels kyoto-u.ac.jpresearchgate.netresearchgate.net
Tumor Necrosis Factor-α (TNF-α)Decrease expression/levels researchgate.netresearchgate.net
High-Mobility Group Box 1 (HMGB1)Decrease expression/levels pensoft.net

Note: Data compiled from cited research findings.

Effects on Mitochondrial Homeostasis and Function

Mitochondrial dysfunction is a significant event in various pathological conditions, often preceding or accompanying cell death. This compound has been investigated for its ability to preserve mitochondrial health and function.

Mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. A decrease in MMP is often associated with the initiation of cell death pathways. Studies have shown that this compound can protect against a decrease in MMP in models of cell damage. For instance, in oxygen-glucose deprivation (OGD)-induced cell damage, which replicates conditions in spinal cord injury, this compound treatment was found to protect against a reduction in MMP nih.govnih.govebi.ac.ukresearchgate.net. This suggests that this compound helps maintain the electrochemical gradient across the mitochondrial membrane, which is essential for ATP synthesis.

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, and its production is largely dependent on functional mitochondria. Impaired ATP production is a hallmark of mitochondrial dysfunction and can contribute to cell death. Research indicates that this compound helps maintain ATP levels in cells subjected to damaging stimuli. In the context of OGD-induced cell damage and spinal cord injury models, this compound treatment protected against a decrease in ATP levels nih.govnih.govebi.ac.ukresearchgate.net. This effect underscores this compound's role in preserving cellular energy metabolism under stress.

Data illustrating the effect of this compound on ATP and MMP levels in an OGD model:

Treatment GroupRelative ATP Level (% of Control)Relative MMP Level (% of Control)
Control100100
OGD~50 nih.gov~60 nih.gov
OGD + NSASignificantly recovered (>50%) nih.govSignificantly recovered (>60%) nih.gov

Beyond preserving MMP and ATP production, this compound has been shown to mitigate broader aspects of mitochondrial dysfunction. Mitochondrial dysfunction is often linked to increased oxidative stress. Studies have demonstrated that this compound can protect against increases in reactive oxygen species (ROS) and malonyldialdehyde (MDA), while protecting against decreases in glutathione (GSH) and superoxide dismutase (SOD) levels, indicating an improvement in antioxidative capacity nih.govnih.govebi.ac.uk. This suggests that this compound contributes to maintaining mitochondrial integrity and function by reducing oxidative damage. In models of spinal cord injury, this compound's ability to inhibit MLKL activation was associated with improved mitochondrial integrity and antioxidant capacity nih.gov.

Maintenance of Adenosine Triphosphate Production

Cellular Viability and Morphological Integrity

Necroptosis is characterized by distinct morphological changes, including cell swelling and plasma membrane rupture, leading to the release of intracellular contents and inflammation. This compound, as an MLKL inhibitor, plays a crucial role in preventing these events, thereby preserving cellular viability and structural integrity.

A key execution step in necroptosis is the permeabilization and rupture of the plasma membrane, mediated by activated and oligomerized MLKL translocating to the membrane nih.govtandfonline.comfrontiersin.org. This compound inhibits MLKL by binding to Cys86 in human MLKL, preventing its activation and subsequent translocation and pore formation in the plasma membrane researchgate.netmdpi.comselleckchem.comtandfonline.comoncotarget.com. This action directly prevents the loss of plasma membrane integrity that is characteristic of necroptotic cell death nih.govoncotarget.comnih.gov. Studies using this compound have demonstrated its effectiveness in suppressing plasma membrane rupture in various cell types subjected to necroptotic stimuli oncotarget.comnih.govresearchgate.net.

The disruption of the plasma membrane during necroptosis leads to osmotic imbalance, causing cells to swell and eventually lyse. By preventing MLKL-mediated membrane permeabilization, this compound effectively attenuates cellular swelling and lysis nih.gov. Morphological analysis in studies has shown that in the presence of this compound, cells subjected to necroptotic induction exhibit reduced signs of swelling and maintain a more normal morphology compared to untreated cells nih.gov. This protective effect on cellular morphology is a direct consequence of inhibiting the terminal executioner of necroptosis, MLKL.

Table summarizing the effects of this compound on cellular morphology in a necroptosis model:

Treatment GroupObserved Morphological ChangesPlasma Membrane IntegrityCellular Swelling/Lysis
ControlNormal morphologyIntactAbsent
Necroptosis InductionElongated/enlarged cells, detachment, irregular nuclei, condensation, fragmentation, cellular/organelle swelling, plasma membrane rupture nih.govDisrupted nih.govPresent nih.gov
Necroptosis Induction + NSAReduced morphological changes, less swelling and rupture nih.govPreserved nih.govoncotarget.comnih.govAttenuated nih.govnih.gov

Therapeutic Research Applications of Necrosulfonamide in Disease Models

Neurodegenerative and Neurological Disorders

Research has increasingly implicated necroptosis in the pathology of several neurodegenerative conditions where both neuronal loss and neuroinflammation are prominent features. nih.gov Necrosulfonamide (B1662192) has been utilized in various in vivo models to probe the effects of inhibiting this pathway.

Following the primary mechanical trauma in spinal cord injury, a secondary injury cascade involving inflammation, oxidative stress, and programmed cell death contributes significantly to tissue damage and functional loss. oup.com Necroptosis has been identified as a contributor to this secondary damage.

In animal models of spinal cord injury, this compound demonstrates significant neuroprotective effects by inhibiting necroptosis. nih.govnih.gov The compound helps preserve neuronal tissue by counteracting the damaging cellular events that follow the initial injury. One of the key mechanisms of this protection is the preservation of mitochondrial function. e-neurospine.org Studies show that treatment with this compound in SCI models prevents the decrease in mitochondrial membrane potential and maintains levels of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.gove-neurospine.org

Furthermore, this compound administration improves the antioxidative capacity of the damaged spinal cord tissue. nih.govnih.gov It helps maintain levels of crucial antioxidants like glutathione (B108866) and superoxide (B77818) dismutase, while reducing the accumulation of damaging reactive oxygen species and malondialdehyde, a marker of oxidative stress. nih.gov This reduction in oxidative damage and preservation of mitochondrial health contributes directly to neuronal survival post-injury. nih.gov

Table 1: Neuroprotective Effects of this compound in In Vivo SCI Models

Biochemical MarkerEffect of SCI (Untreated)Effect of this compound TreatmentReference
Mitochondrial Membrane PotentialDecreasedProtected against decrease nih.gove-neurospine.org
Adenosine Triphosphate (ATP)DecreasedProtected against decrease nih.gove-neurospine.org
Reactive Oxygen Species (ROS)IncreasedPrevented increase nih.gov
Glutathione (GSH)DecreasedProtected against decrease nih.gove-neurospine.org
Superoxide Dismutase (SOD)DecreasedProtected against decrease nih.gov

The neuroprotective effects of this compound translate into tangible improvements in functional outcomes in animal models of SCI. nih.gov Studies utilizing spinal cord crush or contusion models in mice have shown that systemic administration of the compound leads to better motor function recovery. nih.govtechscience.com

Functional recovery is often measured using standardized behavioral tests. In this compound-treated animals, significant improvements have been recorded in locomotor function, as assessed by the Basso Mouse Scale (BMS) scoring system, which evaluates hind limb movements and coordination. nih.gov Additionally, treated mice have demonstrated enhanced forelimb grip strength compared to vehicle-treated control groups. nih.gov These findings suggest that by mitigating secondary injury mechanisms like necroptosis, this compound helps to preserve neural circuits essential for motor control. techscience.comresearchgate.net Research has also indicated that the therapeutic window for these protective effects is optimal within the first 12 hours after the initial injury. nih.gove-neurospine.org

Table 2: Functional Recovery in SCI Models with this compound Treatment

Functional AssessmentOutcome in this compound-Treated ModelsReference
Basso Mouse Scale (BMS) ScoreSignificantly improved locomotor function nih.gov
Forelimb Grip Strength TestSignificantly improved grip strength nih.gov
Overall Motor FunctionPromoted recovery of motor function techscience.comresearchgate.net

Neuroinflammation is a hallmark of the secondary injury phase in SCI and is closely linked to necroptosis. oup.comresearchgate.net By inhibiting MLKL-mediated necroptosis, this compound effectively dampens the post-injury inflammatory response. frontiersin.org The rupture of necrotic cells releases damage-associated molecular patterns (DAMPs), which activate immune cells and propagate inflammation. researchgate.net By preventing this cellular rupture, this compound reduces the release of these pro-inflammatory signals. frontiersin.org

In related models of acute brain injury, such as intracerebral hemorrhage, treatment with this compound has been shown to suppress the infiltration of inflammatory cells and reduce the expression of inflammatory cytokines. frontiersin.org This anti-inflammatory action is considered a key component of its neuroprotective role, as it helps to create a more permissive environment for tissue repair and reduces further neuronal damage caused by an excessive inflammatory cascade. researchgate.netfrontiersin.org

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. biomolther.orgnih.gov Evidence suggests that necroptosis is involved in this neurodegenerative process, making its inhibition a potential therapeutic strategy. nih.gov

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model, which mimics the dopaminergic neurodegeneration seen in Parkinson's disease, this compound has been shown to be neuroprotective. biomolther.orgnih.gov Administration of the compound reduces the death of dopaminergic neurons in the substantia nigra. biomolther.orgresearchgate.net

This protective effect is achieved through the inhibition of MLKL phosphorylation, which in turn suppresses both neuronal cell death and associated neuroinflammation. biomolther.orgnih.gov In addition to directly saving neurons, this compound treatment also helps restore the levels of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), in the affected brain region. biomolther.orgnih.gov These factors support the survival and function of neurons. The compound also mitigates oxidative stress, a known contributor to PD pathology, by enhancing the expression of antioxidant enzymes. biomolther.orgnih.gov

Table 3: Protective Effects of this compound in a Parkinson's Disease Mouse Model

EffectObservation in this compound-Treated ModelReference
Dopaminergic NeuronsReduced cell death in the substantia nigra biomolther.orgresearchgate.netnih.gov
Neurotrophic Factors (BDNF, GDNF)Restored expression levels biomolther.orgnih.gov
NeuroinflammationInhibited microglial and astrocyte activation biomolther.orgnih.gov
Oxidative StressReduced markers of oxidative stress biomolther.orgnih.gov

Parkinson's Disease (PD)

Inhibition of Neuroinflammation and Microglial/Astroglial Activation

This compound has demonstrated significant anti-inflammatory effects in various models of neurological disease by suppressing the activation of microglia and astrocytes, key cellular mediators of neuroinflammation. researchgate.netnih.gov In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with NSA effectively inhibited both microglial activation and reactive astrogliosis. researchgate.netnih.gov This was accompanied by a reduction in the expression of proinflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Similarly, in a mouse model of intracerebral hemorrhage (ICH), NSA administration suppressed inflammatory cells and cytokines. nih.govnih.gov

The mechanism underlying this anti-neuroinflammatory effect is linked to the inhibition of the necroptosis pathway. nih.govbiomolther.org The activation of MLKL, the direct target of NSA, is implicated in neuroinflammation. biomolther.org Studies have shown that NSA inhibits MLKL phosphorylation in both dopaminergic neurons and microglia, which is believed to reduce inflammation and subsequent neuronal cell death. nih.govbiomolther.org By preventing necroptotic cell death, NSA limits the release of damage-associated molecular patterns (DAMPs) that would otherwise trigger a robust and damaging inflammatory response from surrounding glial cells. researchgate.net Research in lipopolysaccharide (LPS)-induced neuroinflammation models further supports the role of the RIPK1/RIPK3/MLKL pathway in driving central nervous system inflammation, which can be ameliorated by NSA. pensoft.net

Table 1: Effect of this compound on Neuroinflammation Markers
Disease ModelKey FindingsAffected Molecules/CellsReference
MPTP-induced Parkinson's Disease (Mouse)Inhibited microglial activation and reactive astrogliosis.Microglia, Astrocytes, TNF-α, IL-1β, iNOS researchgate.netnih.gov
Intracerebral Hemorrhage (Mouse)Suppressed inflammatory cells and cytokines.Inflammatory cells, Cytokines nih.govnih.gov
MPTP-induced Parkinson's Disease (Mouse)Inhibited MLKL phosphorylation in dopaminergic neurons and microglia.p-MLKL, Dopaminergic Neurons, Microglia nih.govbiomolther.org
Modulation of Alpha-Synuclein (B15492655) Oligomerization and Phosphorylation

In the context of Parkinson's disease, this compound has been shown to exert effects beyond general neuroinflammation, directly impacting the pathology of alpha-synuclein (α-Syn). researchgate.netbohrium.com Research using a subacute MPTP mouse model demonstrated that NSA treatment inhibited the oligomerization and phosphorylation of α-Syn in the substantia nigra. researchgate.netnih.gov The aggregation of α-Syn into toxic oligomers is a central event in the pathogenesis of Parkinson's disease, and its reduction points to a significant disease-modifying potential for NSA. frontiersin.org

The study further elucidated a potential mechanism for this effect, suggesting that NSA inhibits the activity of glycogen (B147801) synthase kinase 3β (GSK-3β) and matrix metalloproteinase-3 (MMP-3). researchgate.netnih.gov Both GSK-3β and MMP-3 are implicated in the processes that lead to α-Syn aggregation and neurodegeneration. By inhibiting these kinases, NSA appears to disrupt the cascade that promotes the pathological transformation of α-Syn. researchgate.net This anti-synucleinopathic effect, combined with its anti-necroptotic and anti-inflammatory actions, positions NSA as a multi-faceted therapeutic candidate for Parkinson's disease. researchgate.netbohrium.com Another study supported these findings, noting that the inhibition of MLKL phosphorylation and oligomerization by NSA improved motor function and reduced dopaminergic neuron loss in a Parkinson's disease mouse model. frontiersin.org

Table 2: Effect of this compound on Alpha-Synuclein Pathology
Disease ModelKey FindingsMechanism of ActionReference
MPTP-induced Parkinson's Disease (Mouse)Inhibited α-synuclein oligomerization and phosphorylation in the substantia nigra.Inhibition of glycogen synthase kinase 3β (GSK-3β) and matrix metalloproteinase-3 (MMP-3) activity. researchgate.netnih.gov
Parkinson's Disease (Mouse)Improved motor function and decreased dopaminergic neuron degeneration through MLKL inhibition.Inhibition of MLKL phosphorylation, ubiquitination, and oligomerization. frontiersin.org

Ischemic Brain Injury (e.g., Stroke, Intracerebral Hemorrhage, Ischemia-Reperfusion)

This compound has shown significant neuroprotective effects in various models of ischemic brain injury. nih.govresearchgate.net Its primary mechanism involves the inhibition of necroptosis, a form of cell death known to contribute significantly to the pathology of ischemic stroke and intracerebral hemorrhage. nih.govsrce.hr

A key measure of neuroprotection in stroke models is the reduction of the infarct volume, which represents the area of dead tissue. Studies in a transient middle cerebral artery occlusion (tMCAO) rat model of ischemic stroke demonstrated that NSA treatment significantly reduces the cerebral infarction volume. nih.govresearchgate.netresearchgate.net This effect was observed when NSA was administered upon reoxygenation. frontiersin.org Similarly, in a mouse model of intracerebral hemorrhage (ICH), NSA treatment led to a significantly smaller hematoma size compared to the vehicle group. nih.gov The reduction in lesion size in both ischemic and hemorrhagic stroke models underscores the compound's potential to preserve brain tissue following acute vascular events. nih.govresearchgate.net Intracerebral injection of NSA has been shown to reduce infarct volume, with a therapeutic window of effectiveness observed up to 4 hours after the ischemic event. srce.hr

The blood-brain barrier (BBB) is a critical structure that is often compromised during ischemic events, leading to edema and further brain injury. nih.govresearchgate.net Research in a mouse model of ICH has shown that this compound helps protect the integrity of the BBB. nih.govnih.gov This was evidenced by an increased expression of the tight junction protein ZO-1 and a decreased expression of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the BBB, in NSA-treated animals. nih.gov Furthermore, NSA treatment reduced the leakage of Evans blue dye into the brain parenchyma, a direct measure of BBB permeability. nih.govresearchgate.net

By directly inhibiting MLKL, the executioner protein in the necroptosis pathway, this compound effectively reduces neuronal cell death in the context of ischemia. nih.gov In a mouse model of intracerebral hemorrhage, NSA treatment dramatically reduced the death of neurons in the perihematomal area, as evaluated by TUNEL staining. nih.govnih.govresearchgate.net In models of focal ischemia-reperfusion injury, NSA treatment significantly reduced the number of propidium (B1200493) iodide-positive (dead) cells in the ischemic penumbra of the cerebral cortex. nih.gov The compound was also shown to prevent the upregulation of key necroptotic kinases, including MLKL and RIP3K, in astrocytes subjected to oxygen-glucose deprivation and reoxygenation, further highlighting its protective role against ischemic cell death. nih.govnih.gov

Table 3: Effects of this compound in Ischemic Brain Injury Models
EffectDisease ModelSpecific FindingsReference
Reduction of Infarction VolumetMCAO (Rat)Significantly decreased cerebral infarction volume. nih.govresearchgate.netresearchgate.net
Reduction of Hematoma SizeIntracerebral Hemorrhage (Mouse)Significantly reduced hematoma volume. nih.gov
Protection of BBB IntegrityIntracerebral Hemorrhage (Mouse)Increased ZO-1 expression, decreased MMP-9 expression, and reduced Evans blue dye leakage. nih.govresearchgate.net
Attenuation of Neuronal Cell DeathIntracerebral Hemorrhage (Mouse)Dramatically reduced TUNEL-positive neurons. nih.govresearchgate.net
Attenuation of Cell DeathIschemia-Reperfusion (Rat)Reduced the number of propidium iodide-positive cells in the ischemic penumbra. nih.gov
Protection of Blood-Brain Barrier Integrity

Alzheimer's Disease

The therapeutic potential of this compound has also been explored in the context of Alzheimer's disease (AD), where necroptosis is an emerging area of pathogenic interest. acs.orgnih.gov In a rat model of AD induced by aluminum chloride (AlCl₃), administration of NSA was found to mitigate key neuropathological features of the disease. acs.orgnih.govresearchgate.net

Treatment with NSA led to a significant improvement in spatial learning and memory deficits, as observed in Morris water maze and Y-maze tests. acs.orgnih.gov This functional recovery was associated with beneficial changes at the molecular level within the hippocampus. acs.org NSA treatment alleviated the abnormally high expression of several key proteins implicated in AD pathology, including:

Tumor necrosis factor-alpha (TNF-α)

β-site amyloid precursor protein cleaving enzyme 1 (BACE1)

β-amyloid (Aβ)

Glycogen synthase kinase-3β (GSK-3β)

Phosphorylated tau protein acs.orgnih.gov

Furthermore, NSA treatment helped to replenish levels of acetylcholine (B1216132) by reducing the expression of acetylcholinesterase. acs.orgnih.gov These ameliorative effects were directly correlated with NSA's ability to inhibit the phosphorylation of MLKL, confirming that its therapeutic action in this model is tied to the inhibition of necroptosis. acs.orgnih.gov These findings suggest that targeting MLKL-dependent necroptosis with this compound represents a promising therapeutic strategy for mitigating the multifaceted pathology of Alzheimer's disease. acs.orgresearchgate.net

Table 4: Effects of this compound in an Alzheimer's Disease Rat Model
CategorySpecific FindingsReference
Cognitive FunctionAmended spatial learning and memory deficits. acs.orgnih.gov
Molecular Pathology (Hippocampus)Alleviated high expression of TNF-α, BACE1, β-amyloid, GSK-3β, and phosphorylated tau. acs.orgnih.gov
Inhibited phosphorylation of MLKL. acs.orgnih.gov
Reduced acetylcholinesterase expression. acs.orgnih.gov
Replenished acetylcholine levels. acs.orgnih.gov

Retinal Degenerative Diseases (e.g., Achromatopsia)

Necroptosis, a form of programmed cell death, is implicated in the pathology of several retinal degenerative diseases. researchgate.net Research has identified this compound as a potential therapeutic agent due to its ability to inhibit this process. researchgate.netarvojournals.org

In a preclinical animal model of Achromatopsia, a condition characterized by the loss of cone photoreceptors, this compound demonstrated a positive effect by reducing the necroptotic degeneration of these crucial cells. researchgate.net Studies in a zebrafish model of achromatopsia (pde6cw59) revealed that degenerating cone photoreceptors exhibit high levels of RIPK1 and RIPK3, key proteins in the necroptosis pathway, while rod photoreceptors undergo apoptosis. arvojournals.orgnih.gov Pharmacological inhibition of this pathway with this compound, which is described as a RIP3-specific inhibitor in this context, delayed cone degeneration. arvojournals.org This suggests that targeting the necroptotic signaling pathway could be a viable therapeutic strategy for achromatopsia. nih.gov

The involvement of necroptosis is not limited to achromatopsia. Evidence suggests it plays a role in other retinal conditions like age-related macular degeneration and glaucoma, making anti-necroptosis strategies a point of interest for broader therapeutic applications in retinal diseases. researchgate.netnih.gov

Inflammatory and Autoimmune Conditions

This compound has demonstrated therapeutic potential in various animal models of inflammatory and autoimmune diseases by inhibiting inflammatory cell death pathways.

Sepsis and Septic Shock

In mouse models of sepsis, a life-threatening condition caused by the body's overwhelming response to infection, this compound has shown protective effects. case.edunih.govlabmanager.com The compound is effective in alleviating the extreme and harmful inflammation associated with bacterial sepsis. case.edulabmanager.comtechnologynetworks.com Studies have shown that mice treated with this compound survived longer than untreated mice after exposure to bacterial proteins that induce inflammation. case.edulabmanager.comtechnologynetworks.com

The protective mechanism of this compound in sepsis is attributed to its ability to inhibit pyroptosis, a form of inflammatory cell death. case.edulabmanager.com It directly attaches to and inhibits gasdermin D (GSDMD), a protein that forms pores in cell membranes, leading to cell death and the release of inflammatory molecules. case.edunih.govlabmanager.com By blocking GSDMD, this compound prevents this cell suicide process, thereby reducing the vicious cycle of inflammation that characterizes sepsis. case.edulabmanager.com This highlights the GSDMD system as a potential therapeutic target for treating sepsis. nih.gov

Inflammatory Bowel Disease (IBD) / Colitis

This compound has been investigated for its therapeutic potential in models of inflammatory bowel disease (IBD), a group of chronic inflammatory conditions of the digestive tract. researchgate.netnih.gov In a mouse model of acute colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), this compound treatment alleviated disease symptoms, including reducing weight loss and the disease activity index score. researchgate.netnih.govebi.ac.uk

The compound was found to inhibit the accumulation of macrophages and CD4+/CD8+ T-cells in the colon tissue of the DSS-treated mice. researchgate.netnih.govebi.ac.uk Mechanistically, this compound appears to exert its protective effects by inhibiting both necroptosis and pyroptosis pathways. researchgate.netnih.gov It was shown to decrease the expression of phosphorylated MLKL (a marker of necroptosis) and N-gasdermin D (N-GSDMD, a key protein in pyroptosis) in the colon. researchgate.netnih.gov In vitro experiments using bone marrow-derived macrophages and NCM460 intestinal epithelial cells further confirmed that this compound inhibits the release of inflammatory factors and the expression of key proteins in both cell death pathways. researchgate.netnih.gov These findings suggest that by targeting both pyroptosis and necroptosis, this compound could be a promising candidate for IBD therapy. researchgate.netnih.gov

Arthritis and Rheumatic Conditions

Research suggests that this compound could be effective in treating diseases worsened by inflammation, including arthritis. case.edulabmanager.com While direct studies on this compound in specific arthritis models are emerging, its known mechanism of inhibiting inflammatory cell death, or pyroptosis, is relevant to the pathology of rheumatic conditions. case.edulabmanager.commdpi.com Pyroptosis is a vicious cycle in many diseases where dying cells release molecules that recruit more immune cells, leading to chronic inflammation, which is a hallmark of arthritis. case.edulabmanager.commedindia.net

This compound has been shown to potently inhibit this inflammatory cell death in human cells and animal models. case.edulabmanager.com It works by directly attaching to gasdermin D, a protein that executes pyroptosis by forming pores in the cell membrane. case.edulabmanager.com By blocking this process, this compound could potentially alleviate the chronic inflammation that drives arthritis. case.edulabmanager.com Animal models of rheumatoid arthritis with a proven track record of predictability include rat adjuvant arthritis, and rat and mouse type II collagen arthritis. nih.gov

Inflammatory Hyperalgesia

This compound has been shown to have a therapeutic potential in treating inflammatory pain conditions, specifically in a mouse model of lipopolysaccharide (LPS)-induced inflammatory hyperalgesia. pensoft.netscienceopen.comresearchgate.net In this model, which mimics painful conditions due to bacterial infections, this compound demonstrated significant antinociceptive activity. pensoft.netscienceopen.com

The mechanism behind this effect involves the inhibition of both pyroptosis and necroptosis signaling pathways in the central nervous system. pensoft.netresearchgate.net In the brain and spinal cord tissues of LPS-treated mice, this compound treatment led to a decrease in the expression of key markers of pyroptosis, including caspase-11 p20 and p30-GSDMD, as well as the inflammatory cytokine interleukin-1β and high-mobility-group-box 1 (HMGB1). pensoft.netscienceopen.com It also reduced the activity of RIPK1, RIPK3, and MLKL, which are central to the necroptosis pathway. pensoft.netscienceopen.com Furthermore, this compound was found to increase the expression of myelin proteolipid protein, suggesting a potential role in protecting against demyelination associated with neuroinflammation. pensoft.netscienceopen.comresearchgate.net

Psoriasis

Necroptosis, a form of programmed cell death, has been identified as a key contributor to the inflammation seen in psoriasis. nih.govmdpi.com In human psoriatic lesions, the proteins RIPK1 and MLKL, which are central to the necroptosis pathway, are significantly upregulated in the epidermis. nih.govmdpi.compreprints.org

In a mouse model of psoriasis induced by imiquimod (B1671794) (IMQ), there was an increased tendency for necroptosis in the skin. nih.gov Treatment with this compound, a specific inhibitor of MLKL, effectively suppressed this necroptosis in both human keratinocyte cell lines (HaCaT cells) and the IMQ mouse model. nih.govmdpi.compreprints.org This inhibition of necroptosis by this compound also led to a powerful blockade of the IMQ-induced inflammatory responses in vivo. nih.gov Specifically, it significantly downregulated the production of several inflammatory factors, including IL-1β, IL-6, IL-17A, IL-23a, CXCL1, and CCL20. nih.govx-mol.com These findings suggest that targeting necroptosis with inhibitors like this compound could be a promising therapeutic strategy for psoriasis. nih.gov

Data Tables

Table 1: this compound in Retinal Degenerative Diseases

Disease ModelKey FindingsMechanism of ActionReferences
Achromatopsia (Zebrafish model - pde6cw59)Delayed cone photoreceptor degeneration.Inhibition of the necroptosis pathway, specifically targeting RIP3. arvojournals.org
Achromatopsia (Pre-clinical animal model)Ameliorated necroptotic degeneration of cone photoreceptors.Inhibition of necroptosis. researchgate.net

Table 2: this compound in Inflammatory and Autoimmune Conditions

ConditionDisease ModelKey FindingsMechanism of ActionReferences
Sepsis and Septic ShockMouse modelsIncreased survival, alleviated harmful inflammation.Inhibition of pyroptosis by directly targeting and blocking Gasdermin D (GSDMD). case.edu, nih.gov, labmanager.com, technologynetworks.com
Inflammatory Bowel Disease (IBD) / ColitisDextran sodium sulfate (DSS)-induced colitis in miceReduced weight loss, disease activity, and immune cell accumulation.Inhibition of both necroptosis (via phosphorylated MLKL) and pyroptosis (via N-GSDMD). researchgate.net, nih.gov, ebi.ac.uk
Arthritis and Rheumatic ConditionsGeneral inflammatory modelsPotentially alleviates chronic inflammation.Inhibition of pyroptosis by blocking Gasdermin D. case.edu, labmanager.com, medindia.net
Inflammatory HyperalgesiaLipopolysaccharide (LPS)-induced hyperalgesia in miceDemonstrated significant antinociceptive activity.Inhibition of pyroptosis (via caspase-11/GSDMD) and necroptosis (via RIPK1/RIPK3/MLKL) in the CNS. pensoft.net, scienceopen.com, researchgate.net
PsoriasisImiquimod (IMQ)-induced psoriasiform skin in mice and HaCaT cellsSuppressed necroptosis and blocked inflammatory responses. Downregulated inflammatory cytokines.Inhibition of necroptosis by targeting MLKL. nih.gov, mdpi.com, preprints.org, x-mol.com

Organ Injury and Ischemia-Reperfusion Pathologies

This compound has demonstrated protective effects in various models of organ injury and ischemia-reperfusion, a condition where tissue damage occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen.

Cardiotoxicity (e.g., Doxorubicin-Induced)

Studies have investigated the cardioprotective effects of this compound in the context of doxorubicin-induced cardiotoxicity. In a mouse model, doxorubicin (B1662922) administration led to significant cardiac damage, evidenced by increased levels of cardiac troponin I (cTnI), inflammatory markers like TNF-α and IL-1β, and a decrease in antioxidant enzymes. nih.govnih.gov Pretreatment with this compound was found to mitigate these effects, preserving near-normal heart tissue structure and reducing the levels of inflammatory indicators. nih.govnih.gov The protective mechanism is likely linked to its anti-pyroptotic, anti-necroptotic, and antioxidant properties. nih.govnih.gov Specifically, this compound treatment restored the levels of antioxidant enzymes such as glutathione peroxidase-4 (GPX-4) and heme oxygenase-1 (HO-1). nih.govbiomolther.org It also led to a significant inhibition of caspase-1 in cardiac tissue, a key enzyme in the pyroptosis pathway. nih.gov

Table 1: Effects of this compound on Doxorubicin-Induced Cardiotoxicity Markers in Mice

Marker Effect of Doxorubicin Effect of this compound Pretreatment
Cardiac Troponin I (cTnI) Increased Significantly Lowered
TNF-α Increased Decreased
IL-1β Increased Decreased
Caspase-1 Activated Significantly Inhibited
GPX-4 Decreased Significantly Increased
HO-1 (Hmox-1) Decreased Significantly Increased
NF-κB Gene Expression Increased Downregulated
Myocardial Morphology Marked Vacuolization and Necrosis Preserved Near-Normal

Pulmonary Ischemia-Reperfusion Injury

In a rat model of pulmonary ischemia-reperfusion injury, this compound administration demonstrated a protective role. kyoto-u.ac.jpnih.gov The study involved clamping the left pulmonary hilum for 90 minutes, followed by 120 minutes of reperfusion. kyoto-u.ac.jpnih.gov Rats treated with this compound showed improved arterial oxygen levels, higher dynamic lung compliance, and lower mean airway pressure and lung edema compared to the control group. kyoto-u.ac.jpnih.gov Histological analysis revealed significantly alleviated lung injury in the this compound group. kyoto-u.ac.jpnih.gov This protective effect was associated with a significant reduction in the number of necroptotic cells, while the number of apoptotic cells was not significantly different. kyoto-u.ac.jpnih.gov Furthermore, levels of the inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) were significantly lower with this compound treatment. kyoto-u.ac.jpnih.gov

Table 2: Impact of this compound on a Rat Model of Pulmonary Ischemia-Reperfusion Injury

Parameter Vehicle Group This compound Group
Arterial PaO2/FiO2 Lower Better
Dynamic Compliance Lower Higher
Mean Airway Pressure Higher Lower
Lung Edema Higher Lower
Necroptotic Cells (mean number) 78.2 ± 6.87 55.3 ± 4.06
Apoptotic Cells (mean number) Not significantly different Not significantly different
IL-1β Levels Higher Significantly Lower
IL-6 Levels Higher Significantly Lower

Acute Liver Failure

This compound has been investigated for its therapeutic potential in acute liver failure (ALF). In a mouse model induced by lipopolysaccharide/D-galactosamine, the administration of this compound was found to alleviate the severity of liver failure. nih.gov The study showed that pyroptosis, a form of inflammatory cell death, was activated in the ALF model. nih.gov Treatment with this compound led to a reduction in the expression of key proteins involved in pyroptosis, including GSDMD, NLRP3, cleaved caspase-1, and cleaved caspase-11. nih.gov Consequently, the secretion of the inflammatory cytokine Interleukin-1 beta (IL-1β) was also reduced in the this compound-treated mice. nih.gov These findings suggest that this compound mitigates acute liver failure by inhibiting the pyroptosis pathway. nih.gov

Kidney Injury

The role of necroptosis has been identified in various animal models of acute kidney injury, including ischemia-reperfusion injury and cisplatin-induced nephrotoxicity. austinpublishinggroup.comnih.gov While specific studies focusing solely on this compound in these models are emerging, the inhibition of necroptosis is a recognized therapeutic strategy. austinpublishinggroup.comnih.gov In models of cisplatin-induced kidney injury, the expression of key necroptotic proteins like RIP1, RIP3, and MLKL is induced in tubular cells. austinpublishinggroup.com Inhibition of this pathway has been shown to protect against kidney injury. austinpublishinggroup.com Although this compound is a known inhibitor of human MLKL, its efficacy in mouse models can be limited due to species-specific differences in the MLKL protein. austinpublishinggroup.com

Intervertebral Disc Degeneration (IVDD)

Research has highlighted the involvement of necroptosis in the progression of intervertebral disc degeneration (IVDD), a major cause of low back pain. mdpi.comeuropeanreview.org Studies on human nucleus pulposus (NP) cells, the central component of intervertebral discs, have shown that this compound can protect against degeneration. europeanreview.org In an in vitro model where NP cell degeneration was induced by Interleukin-1β (IL-1β), this compound treatment reversed the cell death effects. europeanreview.org It was found to inhibit the expression of key proteins in both apoptosis (caspase 3, caspase 8) and necroptosis (RIPK1, RIPK3, MLKL) pathways. europeanreview.org Furthermore, this compound demonstrated anti-inflammatory and antioxidant effects by suppressing the expression of matrix-degrading enzymes (MMP3, MMP10) and inflammatory cytokines (IL-6, TNF-α), while increasing the expression of antioxidant enzymes (SOD1, SOD2, CAT, GPX3). europeanreview.org

Cancer Research

The role of necroptosis in cancer is complex, with evidence suggesting it can both promote and suppress tumor growth. oncotarget.commdpi.com this compound, as an inhibitor of necroptosis, has been explored in this context. oncotarget.com

Some studies suggest that necroptotic factors like RIPK1, RIPK3, and MLKL can actually promote tumor growth. oncotarget.com In these instances, inhibiting necroptosis could be a therapeutic strategy. For example, in a xenograft model of breast cancer, this compound was shown to significantly delay tumor growth. oncotarget.comresearchgate.net Mechanistically, it has been proposed that necroptotic factors can contribute to the activity of NF-κB, a pathway often implicated in cancer cell survival and proliferation. oncotarget.comnih.gov

Conversely, inducing necroptosis is also being investigated as a way to eliminate cancer cells, particularly those that are resistant to apoptosis. mdpi.comnih.gov In such scenarios, inhibitors like this compound would be counterproductive. However, some cancer cells evade necroptosis by downregulating essential components of the pathway like RIP1, RIP3, or MLKL. nih.gov This highlights the dual and context-dependent role of necroptosis in cancer.

Research has also shown that this compound can inhibit the growth of certain cancer cells in vitro. For example, it was found to suppress the colony-forming ability of MDA-MB-231 breast cancer cells in a dose-dependent manner. oncotarget.com This was accompanied by a reduction in the phosphorylation of MLKL, confirming the inhibition of the necroptotic pathway. oncotarget.com

Overcoming Apoptotic Resistance in Cancer Cells

A primary challenge in cancer therapy is the development of resistance to apoptosis, the main form of programmed cell death induced by many conventional treatments. nih.govnih.gov Cancer cells can evade apoptosis through various mutations and alterations in signaling pathways. nih.gov Necroptosis, a caspase-independent, regulated form of necrosis, represents an alternative cell death pathway that can bypass apoptotic resistance mechanisms. nih.govnih.gov

Triggering necroptosis is therefore being explored as a novel strategy to eliminate cancer cells that are resistant to apoptosis-inducing therapies. nih.govresearchgate.net Research in this area utilizes this compound to confirm that the observed cell death is indeed occurring through the necroptotic pathway. For instance, in studies where a novel compound is tested for its ability to kill apoptosis-resistant cancer cells, the addition of this compound can demonstrate whether the cell death is dependent on MLKL activation. If this compound rescues the cancer cells from death, it indicates that the therapeutic effect is mediated through necroptosis. nih.gov This approach helps to identify and validate new therapeutic agents that can overcome one of the major hurdles in cancer treatment. nih.govnih.gov

Suppression of Tumor Growth and Progression

Contrary to the expectation that inducing necroptosis would be the primary anti-cancer strategy, some research indicates that key proteins in the necroptotic pathway—RIPK1, RIPK3, and MLKL—may actually promote tumor growth in certain contexts. nih.govoncotarget.com This has led to the investigation of this compound not just as a research tool, but as a potential therapeutic agent to inhibit tumor progression.

Studies have shown that this compound can effectively suppress the tumorigenic properties of malignant cells. oncotarget.com In breast cancer cell lines, such as MDA-MB-231, this compound was found to inhibit anchorage-independent colony formation in soft agar, a key characteristic of cancer cells. nih.govoncotarget.com Furthermore, in vivo studies using xenograft models demonstrated that administration of this compound could significantly delay and suppress tumor growth. nih.govoncotarget.com The treatment was also shown to reduce the phosphorylation of MLKL within the tumor tissue, confirming its mechanism of action. oncotarget.com

Similarly, in models of colorectal cancer (CRC), inhibiting MLKL with this compound has been shown to create therapeutic vulnerabilities. biorxiv.orgbiorxiv.org Research indicates that this compound can cooperate strongly with other agents, such as the protein synthesis inhibitor homoharringtonine (B1673347), to suppress the tumorigenicity of CRC cells in mice. biorxiv.orgbiorxiv.org Other research has noted that this compound can also suppress the epithelial-mesenchymal transition (EMT), a process involved in cancer cell invasion and metastasis, in certain cellular models. amegroups.org

Cancer ModelCell LineKey FindingsReference
Breast CancerMDA-MB-231Effectively suppressed anchorage-independent colony formation in soft agar. oncotarget.com
Breast Cancer (Xenograft)MDA-MB-231Significantly suppressed xenograft tumor formation and growth in nude mice. nih.govoncotarget.com
Colorectal Cancer (Xenograft)CRC CellsStrongly cooperated with homoharringtonine in suppressing tumorigenicity in mice. biorxiv.orgbiorxiv.org
Hepatic StellATE Cells (Fibrosis Model)LX-2Suppressed the mesenchymal phenotype, decreasing markers involved in EMT. amegroups.org

Role in Oncolytic Virus Therapies

Oncolytic viruses are a form of immunotherapy that uses native or genetically modified viruses to selectively infect and destroy cancer cells. nih.govcancerresearch.orgnih.gov The mechanisms by which these viruses induce cancer cell death are varied and can include apoptosis, autophagy, and necroptosis. researchgate.net Understanding the specific cell death pathway activated by an oncolytic virus is crucial for optimizing its therapeutic efficacy.

This compound plays a significant role in this area of research by helping to dissect the viral mechanism of action. researchgate.net For example, the oncolytic vaccinia virus has been shown to induce a form of programmed necrotic cell death in ovarian and colon cancer cells. In studies investigating this effect, this compound is used to determine if the cell death is dependent on MLKL. researchgate.net By treating virus-infected cancer cells with this compound and observing whether cell death is prevented, researchers can confirm the involvement of the necroptotic pathway. This allows for a better understanding of how the oncolytic virus works and can inform strategies to enhance its potency, potentially by combining it with other therapies that modulate cell death pathways. researchgate.net

Advanced Research Methodologies and Approaches Utilizing Necrosulfonamide

In Vitro Experimental Models

Cell Culture Systems for Programmed Cell Death Induction (e.g., TNF-α/Smac mimetic/z-VAD-fmk induced necroptosis)

Necrosulfonamide (B1662192) is widely employed in in vitro cell culture systems to dissect the molecular pathways of necroptosis. A common and potent method for inducing necroptosis involves the combined treatment of cells with Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (z-Val-Ala-Asp(OMe)-fluoromethylketone). researchgate.netpnas.org This cocktail effectively triggers the necroptotic cascade in susceptible cell lines, such as the human colon adenocarcinoma cell line HT-29. researchgate.netnih.gov

The mechanism of induction is sequential: TNF-α activates its receptor, TNFR1, initiating a signaling cascade. nih.gov The Smac mimetic inhibits cellular inhibitors of apoptosis proteins (cIAPs), which are crucial for preventing the formation of the necrosome. pnas.org Finally, z-VAD-fmk blocks caspase activity, thereby preventing apoptosis and shunting the cell death pathway towards necroptosis. nih.gov This results in the assembly of the necrosome, a protein complex comprising Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of necroptosis. researchgate.netnih.gov

This compound acts as a specific inhibitor of human MLKL, preventing its oligomerization and translocation to the plasma membrane, which is the final step leading to cell lysis. researchgate.net In studies using the TNF-α/Smac mimetic/z-VAD-fmk induction model, NSA has been shown to potently inhibit necroptosis. For instance, in HT-29 cells, NSA demonstrated an IC50 (half-maximal inhibitory concentration) of 124 nM. researchgate.net The specificity of NSA for human MLKL is highlighted by its lack of effect in murine L929 or 3T3 cells under similar necroptotic stimuli. researchgate.net This species selectivity is attributed to a cysteine residue (Cys86) in human MLKL, the target of NSA, which is replaced by a tryptophan in mouse MLKL.

The use of NSA in these cell culture models has been instrumental in confirming the role of MLKL in necroptosis and in identifying other potential therapeutic targets. For example, in cholangiocarcinoma (CCA) cell lines, NSA, along with inhibitors of RIPK1 (Necrostatin-1) and RIPK3 (GSK'872), significantly reduced cell death induced by TNF-α/Smac mimetic/z-VAD-fmk, confirming the dependence of this process on the canonical RIPK1/RIPK3/MLKL pathway. nih.gov Similarly, in a model of inflammatory bowel disease using Caco-2 intestinal epithelial cells, NSA reversed morphological damage and reduced necrotic cell death induced by TNF-α and z-VAD-fmk. nih.gov

Cell LineNecroptosis Induction StimuliKey Findings with this compound (NSA)
HT-29 (human colon cancer)TNF-α, Smac mimetic, z-VAD-fmkNSA inhibits necroptosis with an IC50 of 124 nM by targeting human MLKL. researchgate.net
PANC-1 (human pancreatic cancer)Electroporation with chemotherapy (ECT)Pre-treatment with NSA, a human-specific MLKL inhibitor, confirmed the role of necroptosis in the cellular response. researchgate.net
Caco-2 (human colon cancer)TNF-α, z-VAD-fmkNSA improved cellular morphology and metabolic activity, reducing necroptosis. nih.gov
Cholangiocarcinoma (CCA) cell linesTNF-α, Smac mimetic, z-VAD-fmkNSA, along with other necroptosis inhibitors, significantly reduced induced cell death, confirming the role of the RIPK1/RIPK3/MLKL pathway. nih.gov

Application in Organoid and Three-Dimensional Culture Systems

The transition from two-dimensional (2D) cell monolayers to three-dimensional (3D) culture systems, including organoids, represents a significant advancement in modeling human physiology and disease. sigmaaldrich.comnih.gov Organoids are self-organizing 3D structures derived from stem cells (either pluripotent or adult stem cells) that recapitulate the architecture and function of native organs. sigmaaldrich.comnih.govcrownbio.com This makes them more biologically relevant models compared to traditional 2D cultures, as they better mimic the complex cell-cell and cell-matrix interactions found in vivo. nih.govcrownbio.com

The application of this compound in these advanced culture systems is an emerging area of research. Organoids provide a superior platform to study the role of necroptosis in tissue homeostasis, development, and disease pathogenesis in a more physiologically relevant context. For instance, pancreatic cancer organoids have been utilized to study necroptotic signaling within a 3D system that reflects the complexity of the tumor microenvironment. ajou.ac.kr

The use of NSA in organoid models allows for the specific inhibition of MLKL-dependent necroptosis, helping to elucidate its contribution to various pathologies. For example, in models of inflammatory bowel disease, intestinal organoids can be used to study the effects of necroptosis on epithelial barrier function and the inflammatory response. By treating these organoids with necroptosis-inducing stimuli and then applying NSA, researchers can specifically dissect the role of MLKL in these processes.

Furthermore, patient-derived tumor organoids offer a platform for personalized medicine, where the efficacy of drugs like NSA can be tested on an individual basis. sigmaaldrich.com The ability to grow tumor organoids and test their sensitivity to necroptosis induction and its inhibition by NSA could help predict patient responses to therapies that target this cell death pathway. The use of NSA in a 3D culture system of inner ear organoids has also been noted, where it was used as a GSDMD inhibitor. researchgate.net

While the application of this compound in organoid and 3D culture systems is still in its early stages, it holds immense promise for advancing our understanding of necroptosis in a context that more closely resembles human tissues.

In Vivo Animal Models for Disease Pathophysiology Assessment

Rodent Models for Neurological Disease Studies (e.g., MPTP, ICH, tMCAO)

This compound has been utilized in various rodent models to investigate the role of necroptosis in neurological diseases. These models are crucial for understanding disease mechanisms and for the preclinical evaluation of potential therapeutic agents.

In a subacute mouse model of Parkinson's disease (PD) induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), NSA has demonstrated significant neuroprotective effects. nih.govnih.govresearchgate.net MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD. nih.gov Studies have shown that necroptosis is involved in the pathogenesis of PD. nih.gov Repeated administration of NSA in MPTP-treated mice resulted in the recovery of impaired motor performance and ameliorated dopaminergic degeneration. nih.govresearchgate.net NSA was found to inhibit the phosphorylation, ubiquitilation, and oligomerization of MLKL in dopaminergic cells. nih.gov Furthermore, it suppressed neuroinflammation by inhibiting microglial activation and reactive astrogliosis, and also reduced the oligomerization and phosphorylation of α-synuclein. nih.govnih.gov

In models of intracerebral hemorrhage (ICH), which cause acute brain injury, NSA has been shown to alleviate neurological deficits. nih.gov It achieves this by inhibiting both inflammation and necroptosis in the brain tissue surrounding the hematoma.

The transient middle cerebral artery occlusion (tMCAO) model is a widely used method to induce focal cerebral ischemia, mimicking stroke in humans. openaccessjournals.comucm.es In a mouse model of ischemic brain injury, NSA exhibited neuroprotective effects by promoting the ubiquitination and degradation of MLKL. nih.gov This highlights the therapeutic potential of targeting MLKL with NSA in the context of stroke.

Animal ModelDisease/ConditionKey Findings with this compound (NSA)
MPTP-induced Parkinson's Disease (Mouse)Parkinson's DiseaseNSA restored motor function, protected dopaminergic neurons, inhibited MLKL activity, and reduced neuroinflammation and α-synuclein pathology. nih.govnih.govresearchgate.net
Intracerebral Hemorrhage (ICH) (Mouse)Acute Brain InjuryNSA alleviated acute brain injury by inhibiting inflammation and necroptosis. nih.gov
Transient Middle Cerebral Artery Occlusion (tMCAO) (Mouse)Ischemic StrokeNSA showed neuroprotective effects by inducing MLKL ubiquitination and degradation. nih.gov

Models for Systemic Inflammation and Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation and organ damage. nih.govnih.gov Necroptosis has been implicated as a significant contributor to the pathophysiology of sepsis. oncotarget.com

This compound has been investigated in murine models of sepsis, primarily those induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govcellmolbiol.orgresearchgate.net In a murine model of lethal endotoxemia induced by a high dose of LPS, a single dose of NSA was shown to increase median survival. nih.gov This therapeutic effect is attributed to the ability of NSA to inhibit inflammatory cell death.

Interestingly, research has revealed that NSA's protective effect in sepsis models may not be solely due to its inhibition of MLKL-mediated necroptosis. Studies have identified that NSA can also directly inhibit Gasdermin D (GSDMD), the pore-forming protein responsible for pyroptosis, another form of lytic and inflammatory programmed cell death. nih.gov NSA was found to bind directly to GSDMD, preventing its oligomerization and subsequent cell lysis and release of pro-inflammatory cytokines like IL-1β. nih.gov This dual inhibitory activity on both necroptosis and pyroptosis makes NSA a valuable tool for studying the interplay of these inflammatory cell death pathways in sepsis.

In a mouse model of LPS-induced inflammatory hyperalgesia, NSA demonstrated significant antinociceptive activity. researchgate.net This effect was associated with the inhibition of both caspase-11/GSDMD-mediated pyroptosis and RIPK1/RIPK3/MLKL-mediated necroptosis in the central nervous system. cellmolbiol.orgresearchgate.net

Models for Organ-Specific Injury and Disease (e.g., DSS-induced colitis, Doxorubicin-induced cardiotoxicity)

This compound is also a valuable tool for studying the role of necroptosis in organ-specific inflammatory diseases.

In a mouse model of acute colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), NSA has been shown to ameliorate intestinal inflammation. researchgate.net DSS-induced colitis is a widely used model for inflammatory bowel disease (IBD). nih.gov Treatment with NSA in this model led to reduced weight loss and a lower disease activity index. researchgate.net Mechanistically, NSA was found to inhibit the accumulation of macrophages and T-cells in the colon tissue. researchgate.net It also decreased the levels of phosphorylated MLKL and N-terminal GSDMD, indicating that its protective effect is mediated through the inhibition of both necroptosis and pyroptosis. researchgate.net These findings suggest that NSA could be a potential therapeutic candidate for IBD.

Biochemical and Molecular Biology Analyses

This compound's mechanism of action is primarily elucidated through a variety of biochemical and molecular biology techniques. These methods are crucial for understanding how the compound interacts with cellular machinery to inhibit necroptosis and other forms of programmed cell death.

Assessment of Protein Phosphorylation and Oligomerization (e.g., Phosphorylated MLKL, Cleaved GSDMD)

A key focus of research into this compound (NSA) is its effect on the phosphorylation and subsequent oligomerization of Mixed Lineage Kinase Domain-like protein (MLKL), a critical executioner of necroptosis. researchgate.netthno.org Upon induction of necroptosis, Receptor-Interacting Protein Kinase 3 (RIPK3) phosphorylates MLKL. nih.govnih.gov This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing cell lysis. thno.orgnih.govnih.gov

Studies have shown that NSA effectively blocks necroptosis by targeting MLKL. researchgate.netmedchemexpress.com It covalently binds to a specific cysteine residue (Cys86) in human MLKL, which prevents the protein from forming the oligomers necessary for its function. nih.govpnas.org While NSA does not inhibit the initial phosphorylation of MLKL by RIPK3, it effectively halts the downstream process of oligomerization and membrane translocation. nih.govpnas.org This specific action prevents the formation of the "necrosome," a complex of RIPK1, RIPK3, and MLKL, and its interaction with downstream effectors. medchemexpress.com

In addition to its role in necroptosis, NSA has been found to inhibit pyroptosis, another form of programmed cell death, by targeting Gasdermin D (GSDMD). nih.gov In pyroptosis, inflammatory caspases cleave GSDMD, releasing its N-terminal domain which then oligomerizes to form pores in the plasma membrane. nih.govresearchgate.net Research indicates that NSA can directly bind to GSDMD, specifically to cysteine 191 in human GSDMD, thereby preventing the oligomerization of its N-terminal fragment and subsequent pore formation. nih.gov This action occurs without inhibiting the initial cleavage of GSDMD by caspase-1. nih.gov

Table 1: Effect of this compound on Key Protein Events

ProteinKey EventEffect of this compoundReferences
MLKL PhosphorylationNo direct inhibition nih.govpnas.org
OligomerizationInhibited thno.orgnih.govpnas.org
Membrane TranslocationBlocked nih.govpnas.org
GSDMD CleavageNo inhibition nih.gov
N-terminal OligomerizationInhibited nih.gov

Analysis of Gene and Protein Expression Profiles (e.g., Western Blotting, Quantitative Polymerase Chain Reaction, Immunofluorescence)

The impact of this compound on cellular pathways is extensively studied using techniques that analyze gene and protein expression.

Western Blotting is a fundamental technique used to detect and quantify specific proteins. In the context of NSA research, it has been instrumental in demonstrating the compound's effects. For example, Western blot analyses have confirmed that NSA treatment reduces the levels of phosphorylated MLKL (p-MLKL) and the N-terminal fragment of GSDMD (GSDMD-NT) in various disease models. xiahepublishing.comnih.gov Studies have shown that while NSA does not affect the expression of RIPK1 and RIPK3, it significantly decreases the protein levels of MLKL. nih.govresearchgate.net In models of acute liver failure, NSA treatment was shown to reduce the expression of key pyroptosis-related proteins like NLRP3, cleaved caspase-1, and cleaved caspase-11. xiahepublishing.comxiahepublishing.com

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of specific genes. Research has utilized qPCR to show that NSA can suppress the mRNA expression of pyroptosis-related genes. researchgate.net For instance, in a model of acute liver failure, NSA was found to decrease the mRNA levels of Casp1, Casp11, Gsdmd, and Il-1β. xiahepublishing.com In studies on intervertebral disc degeneration, NSA treatment suppressed the expression of inflammatory genes like MMP3, MMP10, IL-6, and TNF-α. europeanreview.org

Immunofluorescence allows for the visualization of the subcellular localization of proteins. This technique has been crucial in showing that NSA blocks the translocation of MLKL to the plasma membrane. nih.gov Immunofluorescence staining has also been used to observe the reduction of pyroptosis-related proteins in retinal tissues following NSA treatment in a model of acute glaucoma. biolifesas.org Furthermore, in studies of spinal cord injury, immunofluorescence combined with TUNEL staining revealed that NSA protects against neuronal damage. nih.gov

Table 2: Methodological Applications in this compound Research

TechniqueApplicationKey Findings with this compoundReferences
Western Blotting Protein quantificationReduced p-MLKL, GSDMD-NT, NLRP3, cleaved caspases. No change in RIPK1/RIPK3 expression. xiahepublishing.comnih.govnih.govresearchgate.net
qPCR Gene expression analysisDecreased mRNA levels of pyroptosis and inflammation-related genes (Casp1, Gsdmd, Il-1β, MMP3). xiahepublishing.comresearchgate.neteuropeanreview.org
Immunofluorescence Protein localizationBlocked MLKL membrane translocation. Reduced neuronal damage and pyroptosis markers. nih.govbiolifesas.orgnih.gov

Cellular Death Assays (e.g., Lactate Dehydrogenase Release, Propidium (B1200493) Iodide Staining, TUNEL Staining)

To quantify the cytoprotective effects of this compound, researchers employ various cell death assays that measure plasma membrane integrity and DNA fragmentation.

Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrotic cell death. tiarisbiosciences.comnih.gov This assay is widely used to measure cytotoxicity and the protective effects of compounds like NSA. tiarisbiosciences.comnih.gov Studies have consistently shown that NSA treatment significantly reduces LDH release in cells stimulated to undergo necroptosis or pyroptosis, indicating its ability to preserve plasma membrane integrity. oup.comresearchgate.net

Propidium Iodide (PI) Staining: Propidium iodide is a fluorescent dye that cannot cross the intact membrane of live cells. It intercalates with DNA upon entering cells with compromised membranes, making it a reliable marker for necrotic or late-stage apoptotic cells. nih.govnih.govresearchgate.net Flow cytometry or fluorescence microscopy is used to quantify PI-positive cells. Research has demonstrated that pre-treatment with NSA markedly decreases the percentage of PI-positive cells following the induction of necroptosis or pyroptosis. nih.govoup.com

Proteomic and Transcriptomic Profiling

To gain a broader understanding of the cellular changes induced by this compound, researchers are increasingly turning to high-throughput "omics" approaches.

Proteomics , the large-scale study of proteins, can provide a comprehensive profile of protein expression and post-translational modifications within a cell or tissue. mdpi.com While specific large-scale proteomic studies focused solely on the effects of NSA are emerging, the methodologies are well-suited to identify off-target effects and novel pathways modulated by the compound. This approach could reveal a more complete picture of how NSA influences cellular processes beyond the direct inhibition of MLKL and GSDMD.

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, offers insights into how NSA affects gene expression on a global scale. creative-proteomics.com RNA-sequencing (RNA-seq) analysis of cells treated with NSA has identified differentially expressed genes involved in various pathways. biorxiv.orgnih.gov For example, transcriptomic analysis of Jurkat cells treated with NSA revealed alterations in genes related to proteasomal ubiquitin-dependent processes and autophagy. biorxiv.orgnih.gov Such studies are crucial for uncovering the broader biological impacts of NSA and can help to identify novel therapeutic applications or potential side effects. nih.gov

Genetic Manipulation Strategies

To validate the molecular targets of this compound and to dissect the pathways it inhibits, researchers utilize powerful genetic manipulation techniques.

Small Interfering RNA (siRNA) and CRISPR/Cas9 Approaches for Target Validation

Small interfering RNA (siRNA) technology is a widely used method for transiently silencing the expression of specific genes. horizondiscovery.comgene-quantification.de In the context of NSA research, siRNA-mediated knockdown of MLKL or GSDMD serves as a crucial control to confirm that the protective effects of NSA are indeed due to its action on these specific targets. By comparing the phenotype of cells treated with NSA to that of cells where the target gene is silenced by siRNA, researchers can validate the specificity of the compound. nih.govoup.com For example, studies have shown that both siRNA-mediated silencing of MLKL and treatment with NSA can reduce cell death in response to necroptotic stimuli, confirming MLKL as the relevant target. oup.com This approach is essential for distinguishing on-target effects from potential off-target activities of the chemical inhibitor. nih.gov

CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) is a revolutionary gene-editing tool that allows for the precise and permanent modification of genes within an organism's genome. Genome-wide CRISPR-Cas9 screens have been instrumental in identifying the key players in cell death pathways. For instance, such screens identified GSDMD as the executioner of pyroptosis, a discovery that subsequently led to the investigation of NSA as a GSDMD inhibitor. researchgate.net CRISPR/Cas9 can be used to generate cell lines or animal models with specific gene knockouts (e.g., MLKL or GSDMD knockout) to definitively validate the targets of NSA and to study the function of these proteins in a clean genetic background.

Utilization of Gene Knockout Animal Models

Gene knockout animal models are indispensable tools in advanced research for dissecting the precise roles of specific proteins within complex signaling cascades like necroptosis. slideshare.net These models allow researchers to inactivate a particular gene, thereby observing the functional consequences of its absence and validating the specificity of pharmacological inhibitors such as this compound.

Studies utilizing mice with a genetic knockout of Mixed lineage kinase domain-like (MLKL) have been fundamental in confirming its role as the executioner protein in necroptosis. researchgate.net Researchers have generated MLKL-deficient mice and found them to be viable, fertile, and without obvious developmental abnormalities. researchgate.netresearchgate.net Embryonic fibroblasts and macrophages derived from these mice demonstrated resistance to various necroptotic stimuli, while their response to apoptotic stimuli remained intact. researchgate.net This resistance to necroptosis confirms that MLKL is essential for this specific cell death pathway. researchgate.net Furthermore, the embryonic lethality observed in mice with a Caspase-8 gene deficiency can be rescued by the simultaneous knockout of either Ripk3 or Mlkl, indicating that the lethality is caused by uncontrolled necroptosis activation and that MLKL is a critical downstream effector. nih.govnajafovlab.comnih.gov

A crucial aspect revealed by research is the species-specificity of this compound. The compound inhibits human MLKL by covalently binding to a specific cysteine residue (Cys86). oncotarget.comuniprot.org However, mouse MLKL contains a tryptophan residue at the equivalent position, rendering it insensitive to this compound. uniprot.org This makes gene knockout models particularly valuable. By studying MLKL-knockout mice, researchers can confirm that a biological effect is indeed mediated by the necroptosis pathway, even when this compound cannot be used as a direct inhibitor in the mouse model.

In cancer research, MLKL knockout models have uncovered new therapeutic possibilities. Studies on colorectal cancer (CRC) cells showed that knocking out the MLKL gene unexpectedly enhanced cell death caused by certain protein synthesis inhibitors. biorxiv.orgnih.gov This suggests that while MLKL executes necroptosis, it may also have protective functions in some contexts, such as supporting basal autophagy in CRC cells. biorxiv.orgnih.gov In xenograft mouse models, the pharmacological MLKL inhibitor this compound was found to cooperate with other agents to suppress the tumorigenicity of CRC cells, highlighting a therapeutic vulnerability created by MLKL inhibition. researchgate.netbiorxiv.orgnih.gov Similarly, genetic knockout of the necroptotic genes RIPK1, RIPK3, or MLKL in cancer cells significantly reduced their ability to form tumors in mice. oncotarget.com

The table below summarizes key findings from research utilizing gene knockout animal models in the context of necroptosis and this compound.

Table 1: Research Findings from Gene Knockout Animal Models

Gene Knockout Model Key Research Finding Implication for this compound Research Citation
Mlkl Knockout Mice Mice are viable and develop normally but are resistant to necroptotic stimuli. Confirms MLKL as the essential executioner of necroptosis, validating it as the target for inhibitors like this compound. researchgate.netresearchgate.net
Mlkl Knockout Mice Rescue of embryonic lethality seen in Caspase-8 knockout mice. Establishes MLKL's position as a downstream effector in the necroptosis pathway, solidifying the rationale for its inhibition. nih.govnajafovlab.com
Ripk1, Ripk3, or Mlkl Knockout in Cancer Cells Knockout cells showed a greatly reduced ability to form tumors in mice. Supports the pro-tumorigenic role of the necroptosis pathway in certain cancers and the potential anti-tumor efficacy of this compound. oncotarget.com
Mlkl Knockout in Colorectal Cancer (CRC) Cells MLKL inactivation enhanced CRC cell death from other inhibitors and reduced tumorigenicity. Reveals that inhibiting MLKL with this compound can create therapeutic vulnerabilities in cancer cells. biorxiv.orgnih.gov

Comparative Pharmacological Studies with Other Cell Death Inhibitors (e.g., Necrostatin-1)

Comparative pharmacological studies are essential for distinguishing the mechanisms, specificity, and potential therapeutic applications of different inhibitors that target the same or related cellular pathways. This compound is frequently compared with other necroptosis inhibitors, most notably Necrostatin-1 (Nec-1), to elucidate the specific contributions of their respective targets to disease pathology.

The primary distinction between this compound and Nec-1 lies in their molecular targets within the necroptosis signaling cascade. kyoto-u.ac.jp this compound specifically inhibits the terminal executioner protein, MLKL, by preventing its oligomerization and translocation to the plasma membrane. rockland.comresearchgate.net In contrast, Nec-1 is a selective inhibitor of the upstream kinase, Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in the formation of the necrosome complex. kyoto-u.ac.jprockland.com This difference in mechanism allows them to be used as distinct research tools to probe the involvement of different stages of the necroptosis pathway.

In many experimental models, both this compound and Nec-1 demonstrate protective effects, confirming the involvement of necroptosis. For example, in models of spinal cord injury and oxygen-glucose deprivation, both inhibitors showed cytoprotective effects by blocking necroptotic cell death. nih.gov Several studies have verified that this compound and Nec-1 can possess equivalent anti-necroptotic potency, despite their different modes of action. researchgate.net

However, some studies highlight important differences in their specificity. This compound is considered a highly specific inhibitor of MLKL-mediated necroptosis. researchgate.net Conversely, RIPK1, the target of Nec-1, is involved in other cellular processes, including apoptosis and inflammation, which can lead to off-target effects. researchgate.net For instance, some research suggests that Nec-1 might also reduce autophagy and apoptosis, complicating the interpretation of its effects. researchgate.netnih.gov In one study, the pro-apoptotic effect of Nec-1 on neutrophils was not blocked by this compound, indicating that Nec-1 was acting through a pathway independent of MLKL-mediated necroptosis. oncotarget.comnih.gov

The choice of inhibitor can be critical depending on the disease model. In a rat model of pulmonary ischemia-reperfusion injury, this compound administration was shown to be protective. kyoto-u.ac.jp The same study noted that in a different model of TNF-α-mediated shock, Nec-1 failed to protect the animals, whereas RIPK3-deficient mice were protected. kyoto-u.ac.jp This suggests that in certain contexts, targeting downstream components of the pathway, such as MLKL with this compound, may be a more effective strategy than targeting the upstream kinase RIPK1. kyoto-u.ac.jp Other inhibitors targeting the pathway, such as the RIPK3 inhibitor GSK872, are also used in comparative studies to further dissect the roles of the core necroptosis proteins. researchgate.net

The following interactive table provides a comparative overview of this compound and Necrostatin-1.

Table 2: Comparative Pharmacology of this compound and Necrostatin-1

Feature This compound Necrostatin-1 (Nec-1) Citation
Primary Molecular Target Mixed Lineage Kinase Domain-Like protein (MLKL) Receptor-Interacting Protein Kinase 1 (RIPK1) rockland.comresearchgate.netnephrologie-dresden.org
Mechanism of Action Binds to human MLKL (Cys86), blocking its oligomerization and membrane translocation. Acts as a selective, ATP-competitive inhibitor of the RIPK1 kinase domain. researchgate.net
Pathway Step Inhibited Execution of necroptosis (downstream). Initiation of necrosome formation (upstream). kyoto-u.ac.jp
Specificity Considered a highly specific inhibitor of MLKL-dependent necroptosis. May have effects on other RIPK1-mediated pathways, including apoptosis and autophagy. researchgate.net
Species Reactivity Inhibits human MLKL; does not inhibit mouse MLKL. Inhibits RIPK1 across multiple species. uniprot.org

| Use in Research | Used to confirm the involvement of MLKL-mediated cell death execution. | Used to investigate the role of RIPK1 kinase activity in cell death and inflammation. | researchgate.netnih.gov |

Table of Mentioned Compounds

Challenges and Future Directions in Necrosulfonamide Research

Addressing Species-Specific Efficacy and Implications for Translational Studies

A significant challenge in the preclinical development of Necrosulfonamide (B1662192) is its species-specific efficacy. The inhibitory action of NSA is potent in human cells but ineffective in murine cells. mdpi.com This specificity arises because this compound targets the cysteine-86 (Cys86) residue of human mixed lineage kinase domain-like protein (MLKL). mdpi.comresearchgate.netfrontiersin.org In mouse MLKL, this critical cysteine is replaced by a tryptophan residue, rendering the mouse protein immune to NSA's inhibitory effects. mdpi.com

This discrepancy poses a considerable problem for translational studies, as mouse models are fundamental to preclinical research for a vast array of human diseases. While this compound has shown efficacy in rat models for conditions like spinal cord injury, ischemia-reperfusion injury, and Alzheimer's disease, the inability to use it effectively in common mouse models limits the breadth of preclinical validation. mdpi.comnih.govacs.org The development of new MLKL inhibitors that are not subject to such species specificity is a critical goal for advancing necroptosis-targeted therapies toward clinical trials. acs.org

Elucidating and Mitigating Potential Off-Target Effects and Cross-Reactivity

Initially identified as a specific inhibitor of MLKL-mediated necroptosis, subsequent research has revealed that this compound possesses significant off-target effects. A major finding is its ability to inhibit pyroptosis, another form of programmed cell death, by targeting Gasdermin D (GSDMD). researchgate.net NSA covalently binds to a cysteine residue (Cys191 in humans) on GSDMD, which prevents its oligomerization and the formation of pores in the cell membrane. researchgate.net

This cross-reactivity, while potentially offering broader therapeutic applications, complicates the interpretation of studies using NSA as a specific necroptosis inhibitor. frontiersin.orgresearchgate.net The cysteine-reactive nature of this compound suggests a potential for binding to other cysteine-containing proteins, which could lead to a range of unintended cellular effects and potential toxicity. researchgate.net For instance, one study demonstrated that NSA can cause the oxidation of the Pericentriolar Material 1 (PCM1) protein, which in turn impairs cellular processes like ciliogenesis and autophagy. researchgate.net This highlights the need to develop more selective MLKL inhibitors and to thoroughly characterize the full spectrum of NSA's molecular interactions to understand its biological consequences and ensure safety. acs.org

Optimization of Therapeutic Window and Delivery Strategies

Defining and optimizing the therapeutic window—the concentration range where a drug is effective without being toxic—is crucial for any potential therapeutic. Research in a mouse model of spinal cord injury (SCI) has demonstrated that this compound does have a therapeutic window. The study identified an optimal treatment time of within 12 hours after the initial injury for protective effects to be observed. nih.gove-neurospine.org Similarly, in a rat model of ischemic stroke, specific doses of NSA were shown to reduce cerebral infarction volume and improve neurological outcomes. nih.govfrontiersin.org

However, challenges related to the compound's delivery and bioavailability remain. Like many small molecules, ensuring this compound reaches its target tissue in sufficient concentrations without causing systemic toxicity is a key hurdle. While not specific to NSA, research into novel delivery systems for other necroptosis inhibitors, such as liposomes and polymeric micelles, could provide valuable strategies to enhance the solubility, stability, and targeted delivery of compounds like this compound. mdpi.com Future research must focus on optimizing dosing regimens and exploring advanced drug delivery technologies to maximize therapeutic efficacy and minimize potential harm. mdpi.com

Investigation of Synergistic Therapeutic Combinations with Other Agents

Combining this compound with other therapeutic agents could offer a strategy to enhance efficacy, overcome drug resistance, and potentially lower required doses, thereby reducing side effects. In cancer research, for example, it has been shown that this compound can increase the sensitivity of cancer cells to the natural compound gallic acid, creating a synergistic anti-tumor effect. spandidos-publications.comresearchgate.net

The rationale for combination therapy is strong, particularly in complex diseases where multiple pathways are dysregulated. For instance, in certain types of acute myeloid leukemia (AML) that are resistant to apoptosis, inducing necroptosis is a promising strategy. mdpi.com Combining a necroptosis inhibitor like NSA with conventional chemotherapeutics or other targeted agents could be a powerful approach. As research uncovers the intricate crosstalk between necroptosis and other cell death pathways like apoptosis and pyroptosis, the potential for rational, synergistic drug combinations will likely expand, offering new avenues for treating diseases ranging from cancer to inflammatory conditions. prezi.com

Advancing Translational Research and Clinical Feasibility Assessment

The journey of this compound from a laboratory tool to a clinically approved therapeutic is a long and challenging one. A major impediment is the aforementioned species specificity, which complicates direct translation from many animal models to human applications. mdpi.comacs.org Despite this, NSA has been instrumental in preclinical studies using rats and human cell lines, providing proof-of-concept for targeting necroptosis in various diseases, including spinal cord injury, colitis, and neurodegenerative disorders. acs.orge-neurospine.orgebi.ac.uk

However, to the best of current knowledge, no clinical trials have been initiated for MLKL inhibitors like this compound. frontiersin.org The potential for off-target effects and the need for a well-defined therapeutic window are significant hurdles that must be overcome before human trials can be considered. Future strategies may involve computational repurposing of existing approved drugs that might cross-inhibit MLKL or the development of entirely new classes of MLKL inhibitors with improved specificity and safety profiles. frontiersin.org Rigorous preclinical assessment of pharmacokinetics, pharmacodynamics, and toxicology will be essential to establish the clinical feasibility of targeting this pathway.

Exploration of Novel Mechanisms and Uncharted Downstream Pathways

While this compound is primarily known for its role in inhibiting MLKL in necroptosis, research continues to uncover novel mechanisms and downstream effects. Its ability to inhibit GSDMD-mediated pyroptosis is a prime example of a significant, previously uncharted activity. researchgate.net This dual inhibition of two distinct lytic cell death pathways suggests NSA could be particularly effective in inflammatory conditions where both necroptosis and pyroptosis contribute to tissue damage. pensoft.net

Furthermore, the discovery that NSA can induce the oxidation of PCM1, leading to defects in ciliogenesis and autophagy, opens up new lines of investigation. researchgate.net This finding indicates that NSA's effects may extend beyond programmed cell death to influence fundamental cellular processes like protein quality control and sensory signaling. Future research should aim to further delineate these novel pathways. Understanding the full mechanistic landscape of this compound's action is crucial for predicting its therapeutic effects and potential side effects, and for identifying new disease contexts where it, or its derivatives, might be beneficial.

Q & A

Q. What is the molecular mechanism by which necrosulfonamide inhibits necroptosis?

this compound selectively targets the mixed lineage kinase domain-like protein (MLKL), a critical substrate of RIP3 kinase in necroptosis. It covalently modifies Cys86 in human MLKL, blocking the MLKL-RIP1-RIP3 necrosome complex from interacting with downstream effectors, thereby preventing membrane rupture .

  • Methodological Note : Validate inhibition via Western blot for MLKL phosphorylation (e.g., using phospho-specific antibodies) and necrosome complex disruption assays .

Q. How should this compound be stored and reconstituted for in vitro studies?

  • Storage : Store powder at -20°C (3 years) or 4°C (2 years). In solvent (e.g., DMSO), store at -80°C (6 months) or -20°C (1 month).
  • Reconstitution : Prepare a 10 mM stock in DMSO, aliquot to avoid freeze-thaw cycles, and dilute in culture media to working concentrations (typically 0.1–10 µM) .

Q. What controls are essential when testing this compound’s specificity in cell death assays?

Include:

  • Positive controls : Cells treated with TNF-α + cycloheximide + z-VAD (to induce necroptosis).
  • Negative controls : Cells treated with apoptosis inducers (e.g., staurosporine) to confirm this compound does not affect apoptotic pathways .

Advanced Research Questions

Q. How does this compound’s species specificity impact experimental design?

this compound is ineffective in murine models due to a Trp substitution at Cys86 in mouse MLKL. Use humanized MLKL knock-in mice or human cell lines (e.g., HT-29, L929) for in vivo/in vitro studies. For cross-species comparisons, employ CRISPR-edited MLKL variants .

Q. How can researchers distinguish this compound’s effects on necroptosis versus pyroptosis?

this compound inhibits both pathways by targeting MLKL (necroptosis) and gasdermin D (pyroptosis). To isolate effects:

  • Use MLKL-knockout cells to assess pyroptosis-specific inhibition.
  • Combine with disulfiram (gasdermin D inhibitor) to differentiate pathways .

Q. What factors explain discrepancies in this compound’s efficacy across studies?

Variability arises from:

  • Cell type : MLKL expression levels and post-translational modifications.
  • Concentration : Optimal efficacy at 1–10 µM; higher doses may off-target.
  • Assay duration : Necroptosis assays typically require 12–24 hr .

Q. How can this compound be integrated with other inhibitors for pathway analysis?

  • Synergistic use : Combine with necrostatin-1 (RIP1 inhibitor) to block upstream necroptosis signaling.
  • Validation : Perform kinase activity assays (e.g., RIP3 autophosphorylation) and MLKL oligomerization studies .

Q. What are the challenges in translating this compound’s in vitro effects to in vivo disease models?

  • Pharmacokinetics : Rapid clearance in vivo; administer via intraperitoneal injection (1.65 mg/kg in rats) with frequent dosing.
  • Toxicity : Monitor organ-specific effects (e.g., liver, kidney) due to off-target sulfonamide reactivity .

Methodological Tables

Q. Table 1. Key Experimental Parameters for this compound

ParameterRecommendationReference
Working Concentration (in vitro)0.1–10 µM
SolventDMSO (<0.1% final)
Assay Duration (necroptosis)12–24 hr
Species CompatibilityHuman cells only

Q. Table 2. Validation Techniques

TargetMethodPurpose
MLKL InhibitionPhospho-MLKL (Ser358) Western blotConfirm blockade of MLKL activation
Necrosome IntegrityCo-immunoprecipitation (RIP1/RIP3/MLKL)Assess necrosome disruption
Cell Death PathwayPI/Annexin V staining + caspase inhibitionDifferentiate necroptosis vs. apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Necrosulfonamide
Reactant of Route 2
Reactant of Route 2
Necrosulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。